1,1'-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene is an organic compound characterized by the presence of an azide group attached to a phenyl ring, which is further connected to a butene backbone and two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodophenylbut-1-ene-1,2-diyl]dibenzene.
Azidation Reaction: The iodophenyl compound is then subjected to an azidation reaction using sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the iodine atom with an azide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper safety measures due to the presence of the azide group, which can be potentially explosive.
Chemical Reactions Analysis
Types of Reactions
1,1’-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMF or DMSO.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
1,1’-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds, including triazoles.
Biology: Employed in bioconjugation techniques, where the azide group can be used to attach biomolecules to other entities via click chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, where the azide group can be used for cross-linking.
Mechanism of Action
The mechanism of action of 1,1’-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene is primarily based on the reactivity of the azide group. The azide group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The resulting triazole compounds can interact with various molecular targets, depending on their specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
1,1’-[1-(4-Iodophenyl)but-1-ene-1,2-diyl]dibenzene: Similar structure but with an iodine atom instead of an azide group.
1,1’-[1-(4-Bromophenyl)but-1-ene-1,2-diyl]dibenzene: Similar structure but with a bromine atom instead of an azide group.
1,1’-[1-(4-Chlorophenyl)but-1-ene-1,2-diyl]dibenzene: Similar structure but with a chlorine atom instead of an azide group.
Uniqueness
The uniqueness of 1,1’-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene lies in the presence of the azide group, which imparts distinct reactivity compared to its halogenated counterparts. The azide group enables the compound to participate in click chemistry, making it valuable for bioconjugation and material science applications.
Properties
CAS No. |
834912-23-1 |
---|---|
Molecular Formula |
C22H19N3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-azido-4-(1,2-diphenylbut-1-enyl)benzene |
InChI |
InChI=1S/C22H19N3/c1-2-21(17-9-5-3-6-10-17)22(18-11-7-4-8-12-18)19-13-15-20(16-14-19)24-25-23/h3-16H,2H2,1H3 |
InChI Key |
LVAHWVNKUBJEMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)N=[N+]=[N-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.